(4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, chlorine, and a methoxycarbonyl group. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine and chlorine substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Biaryls and substituted alkenes: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
(4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electron-withdrawing effects of the bromine, chlorine, and methoxycarbonyl substituents, which enhance the reactivity of the compound .
Comparison with Similar Compounds
Comparison: (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which provides distinct electronic and steric properties. This makes it more versatile in various synthetic applications compared to simpler boronic acids like (4-Methoxycarbonylphenyl)boronic acid and 3-Chlorophenylboronic acid .
Properties
Molecular Formula |
C8H7BBrClO4 |
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Molecular Weight |
293.31 g/mol |
IUPAC Name |
(4-bromo-3-chloro-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H7BBrClO4/c1-15-8(12)5-2-4(9(13)14)3-6(11)7(5)10/h2-3,13-14H,1H3 |
InChI Key |
RIHNEFGBCANKHB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)Br)C(=O)OC)(O)O |
Origin of Product |
United States |
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